

# LC-MS/MS Characterization of Leniolisib Impurities: Application Notes and Detailed Protocols

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## Compound Focus: Leniolisib

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## Introduction

**Leniolisib** (marketed as **Joenja**) is a first-in-class, selective phosphoinositide 3-kinase delta (**PI3K $\delta$** ) inhibitor approved for the treatment of **Activated Phosphoinositide 3-Kinase Delta Syndrome (APDS)** [1] [2]. As a small molecule drug (**C<sub>21</sub>H<sub>25</sub>F<sub>3</sub>N<sub>6</sub>O<sub>2</sub>**), ensuring its purity is paramount for patient safety and therapeutic efficacy [1]. **Impurity profiling** is a critical component of pharmaceutical development, required to identify, quantify, and control any component that is not the active pharmaceutical ingredient (API) or an excipient [3]. These impurities, which can arise from synthesis, degradation, or during storage, have the potential to compromise product quality and safety [4].

This document provides detailed application notes and protocols for the characterization of impurities in **leniolisib** using **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)**. LC-MS/MS is a powerful analytical technique that combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it ideal for detecting and identifying trace-level impurities in complex matrices [5] [6]. The protocols herein are designed to meet rigorous **International Council for Harmonisation (ICH)** guidelines [7] [3], providing a framework for researchers and drug development professionals to ensure the safety and quality of **leniolisib**.

## Leniolisib and Impurity Profiling: An Overview

### Leniolisib: Physicochemical and Pharmacological Profile

**Leniolisib** is a potent, selective inhibitor that targets the overactive PI3K $\delta$  signaling pathway in APDS patients [1] [8]. The table below summarizes its key physicochemical properties, which are critical for developing analytical methods [1] [8].

Table 1: Physicochemical Properties of **Leniolisib**

Property	Value/Description
Chemical Formula	C <sub>21</sub> H <sub>25</sub> F <sub>3</sub> N <sub>6</sub> O <sub>2</sub>
Molecular Weight	450.466 g/mol (free base)
Mechanism of Action	Selective PI3K $\delta$ inhibitor
Solubility	pH-dependent; decreases with increasing pH
LogD (pH 7.4)	3.1
Rule of 5 Violations	0

The drug's metabolism is primarily mediated by the **CYP3A4** enzyme, and it is **94.5%** bound to plasma proteins. Its **bi-exponential** plasma decay profile indicates distribution into peripheral tissues [1]. Understanding these properties is essential for predicting degradation pathways and potential impurity formation.

### Sources and Classification of Impurities

In pharmaceuticals, impurities are classified as follows [3]:

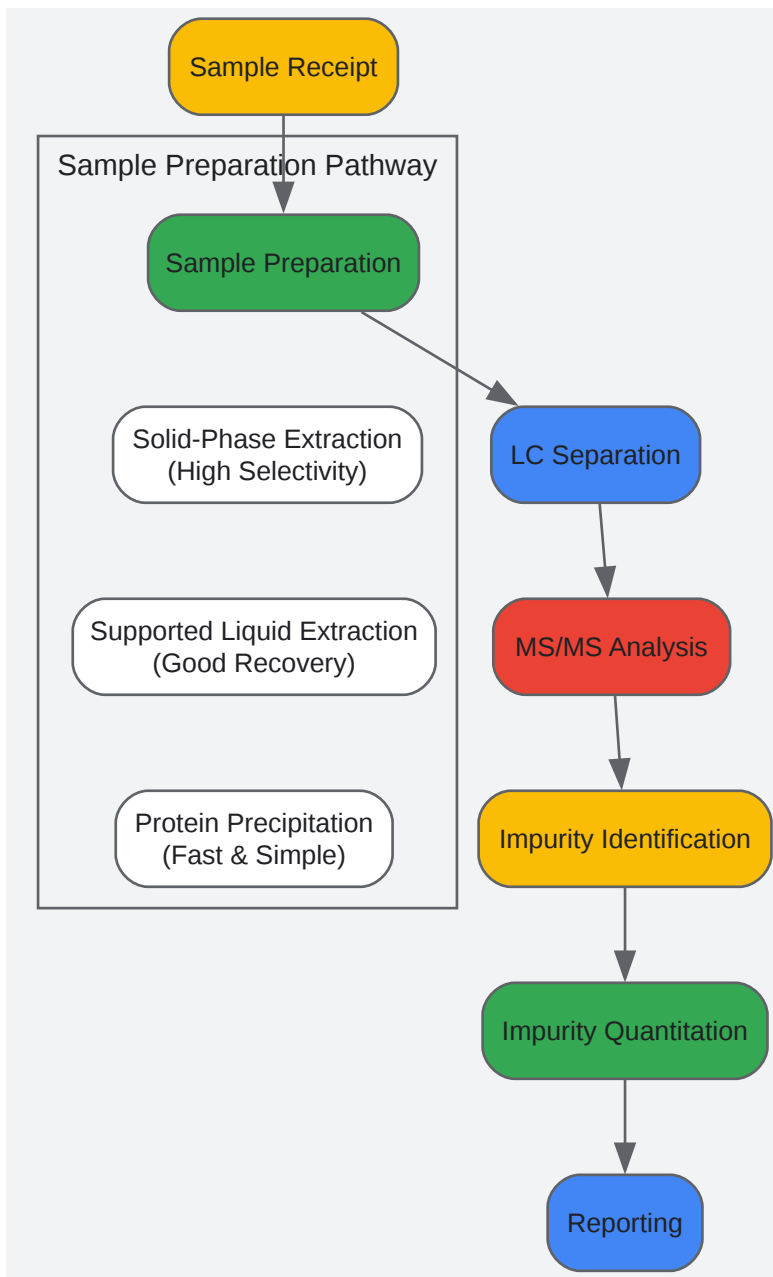
- **Organic Impurities:** These may include starting materials, synthetic intermediates, by-products, and degradation products formed during storage or under stress conditions (e.g., hydrolysis, oxidation).

- **Inorganic Impurities:** These often stem from catalysts, reagents, heavy metals, or salts used in the manufacturing process.
- **Residual Solvents:** Volatile organic chemicals used in the synthesis of the drug substance or excipients.

For **leniolisib**, a key concern is the formation of **nitrosamine impurities**, which are probable human carcinogens and have been the cause of major drug recalls [4] [3]. A proactive impurity control strategy is, therefore, not just a regulatory requirement but a critical patient safety measure.

## Analytical Strategy for Impurity Profiling

A comprehensive impurity profiling workflow for **leniolisib** involves multiple stages, from sample preparation to data analysis, as outlined in the following diagram.



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*Diagram 1: Impurity Profiling Workflow for LC-MS/MS. The process flows from sample preparation through separation, analysis, and final reporting, with common sample preparation techniques listed.*

## Detailed Experimental Protocols

### Sample Preparation Techniques

Effective sample preparation is crucial for removing matrix interferences and concentrating target analytes, thereby enhancing sensitivity and instrument longevity [6]. The choice of method depends on the required selectivity, sensitivity, and sample throughput.

Table 2: Comparison of LC-MS/MS Sample Preparation Methods

Method	Principle	Best For	Relative Matrix Depletion
<b>Protein Precipitation (PPT)</b>	Using organic solvents to denature and precipitate proteins	High-protein matrices (serum, plasma); fast and simple workflows	Least
<b>Solid-Phase Extraction (SPE)</b>	Selective binding of analyte to a stationary phase, followed by elution	Concentrating analytes; high selectivity and clean-up	More
<b>Supported Liquid Extraction (SLE)</b>	Partitioning of analyte from aqueous sample into organic solvent on a diatomaceous earth support	Non-polar analytes; offers consistency and good recovery	More
<b>Liquid-Liquid Extraction (LLE)</b>	Partitioning of analyte between immiscible aqueous and organic solvents	Well-established; good for concentrating analytes	More

#### Recommended Protocol for **Leniolisib** Solid-Phase Extraction (SPE):

- **Conditioning:** Condition a **C18 SPE cartridge** (e.g., 100 mg/3 mL) sequentially with 3 mL of methanol and 3 mL of purified water.
- **Loading:** Load 1 mL of the prepared **leniolisib** sample (e.g., in a water-miscible solvent) onto the cartridge at a flow rate of 1-2 mL/min.
- **Washing:** Wash the cartridge with 3 mL of a mild aqueous solution (e.g., 5% methanol in water) to remove weakly retained matrix components.
- **Elution:** Elute the **leniolisib** and its impurities using 2-3 mL of a stronger solvent, such as **acetonitrile:methanol (80:20 v/v)**.
- **Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 200 µL of a **50:50 methanol:water** solution containing 0.1% formic

acid, vortex mix, and transfer to an autosampler vial for LC-MS/MS analysis [5] [6].

## LC-MS/MS Instrumentation and Conditions

### Chromatographic Separation:

- **System:** UHPLC system equipped with a binary or quaternary pump.
- **Column:** Cortecs C18+, 100 mm x 2.1 mm, 1.6  $\mu\text{m}$  (or equivalent core-shell technology column) for high-efficiency separation [5].
- **Mobile Phase A:** 0.1% Formic acid in water.
- **Mobile Phase B:** 0.1% Formic acid in acetonitrile.
- **Gradient Program:**
  - 0-2 min: 5% B
  - 2-15 min: 5% B to 95% B (linear gradient)
  - 15-18 min: Hold at 95% B
  - 18-20 min: Re-equilibrate to 5% B
- **Flow Rate:** 0.3 mL/min
- **Column Temperature:** 40 °C
- **Injection Volume:** 5  $\mu\text{L}$

### Mass Spectrometric Detection:

- **System:** Triple quadrupole (QqQ) mass spectrometer with electrospray ionization (ESI).
- **Ionization Mode:** Positive ESI (+ve).
- **Source Parameters:**
  - Capillary Voltage: 3.0 kV
  - Desolvation Temperature: 350 °C
  - Source Temperature: 150 °C
  - Desolvation Gas Flow: 800 L/hr
- **Data Acquisition: Multiple Reaction Monitoring (MRM).** The instrument is tuned to monitor specific precursor ion  $\rightarrow$  product ion transitions for **leniolisib** and its known impurities. This provides high specificity and sensitivity for quantitative analysis.

## Method Validation Protocol

All analytical methods used for release testing must be validated per ICH guidelines to ensure they are suitable for their intended purpose [7]. The following table outlines the key validation characteristics and typical acceptance criteria for a quantitative impurity method.

Table 3: Analytical Method Validation Characteristics and Criteria

Validation Characteristic	Protocol Description	Acceptance Criteria
<b>Accuracy (Recovery)</b>	Spiking known concentrations of impurities into the drug matrix (n=6) at three levels (QL, 100%, 120% of specification).	Mean recovery between 85-115%
<b>Precision (Repeatability)</b>	Analysis of six independent preparations at 100% of the specification level.	RSD $\leq$ 10%
<b>Intermediate Precision</b>	Performing the repeatability study on a different day, with a different analyst and instrument.	RSD $\leq$ 15% (combined variability)
<b>Specificity</b>	Demonstrating resolution of impurities from each other and the main peak, and no interference from blank.	Baseline resolution (R $>$ 2.0)
<b>Linearity &amp; Range</b>	Analyzing impurity standards at a minimum of 5 concentrations from the QL to 120% of the specification.	Correlation coefficient ( $r^2$ ) $>$ 0.995
<b>Quantitation Limit (QL)</b>	Determining the lowest concentration that can be quantified with acceptable accuracy and precision (S/N $\sim$ 10:1).	Accuracy 80-120%, Precision RSD $\leq$ 15%

## Regulatory and Compliance Considerations

Adherence to regulatory standards is mandatory. The **ICH Q3A(R2)** and **Q3B(R2)** guidelines provide thresholds for reporting, identifying, and qualifying impurities in new drug substances and products [3]. For a drug with a maximum daily dose of less than 2 grams/day, the reporting threshold is **0.05%**, the identification threshold is **0.10%** or 1.0 mg per day (whichever is lower), and the qualification threshold is **0.15%** or 1.0 mg per day (whichever is lower) [3].

Furthermore, specific guidance on **nitrosamine impurities** requires sensitive and selective methods capable of detecting these potent carcinogens at parts-per-billion (ppb) levels [4]. A robust quality control laboratory

must operate under **Good Manufacturing Practices (GMP)** with fully validated methods and complete data integrity [7] [3].

## Conclusion

The detailed LC-MS/MS protocols outlined in this document provide a scientifically sound and regulatory-compliant framework for the comprehensive characterization of impurities in **leniolisib**. By leveraging advanced sample preparation techniques like SPE, high-resolution UHPLC separation, and selective MS/MS detection, developers can ensure the safety, efficacy, and quality of this critical therapy for APDS patients. A proactive impurity profiling strategy, integrated from early development through commercial manufacturing, is indispensable for successful regulatory submissions and for protecting patient health.

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